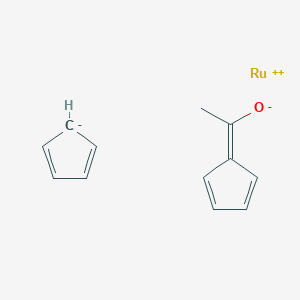
Acetylruthenocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetylruthenocene is an organometallic compound that belongs to the family of metallocenes. It consists of a ruthenium ion sandwiched between two cyclopentadienyl rings, with an acetyl group attached to one of the cyclopentadienyl rings. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: Acetylruthenocene can be synthesized through several methods. One common method involves the reaction of ruthenium trisacetylacetonate with an excess of cyclopentadienylmagnesium bromide. The reaction proceeds as follows:
Ru(acac)3+2C5H5MgBr→Ru(C5H5)2+3acacMgBr
Another method involves the reaction of sodium cyclopentadienide with ruthenium dichloride, which is prepared in situ by the reduction of ruthenium trichloride:
RuCl3+3NaC5H5→Ru(C5H5)2+3NaCl
Industrial Production Methods: Industrial production of ruthenocene, acetyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product.
化学反応の分析
Types of Reactions: Acetylruthenocene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as ferric chloride or ceric ammonium nitrate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as alkyl or aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of ruthenium(III) complexes, while reduction can yield ruthenium(II) complexes.
科学的研究の応用
Chemical Applications
Catalysis:
Acetylruthenocene is widely utilized as a catalyst in organic reactions, particularly in hydrogenation and polymerization processes. Its ability to facilitate electron transfer reactions makes it an effective catalyst for various transformations. The compound's coordination chemistry allows it to form stable complexes with different ligands, enhancing its catalytic efficiency.
Table 1: Catalytic Applications of this compound
| Reaction Type | Role of this compound | Reference |
|---|---|---|
| Hydrogenation | Catalyst | |
| Polymerization | Catalyst | |
| Organic Transformations | Facilitator |
Biological Applications
Anticancer Research:
Recent studies have indicated the potential of this compound as an anticancer agent. Its interaction with DNA suggests mechanisms that could lead to cytotoxic effects on cancer cells. For instance, a study highlighted a ruthenocene-containing nucleoside analogue that exhibited significant toxicity against pancreatic cancer cell lines, outperforming analogous ferrocene compounds .
Biological Imaging:
this compound is also being investigated for its potential use in biological imaging due to its favorable electronic properties and ability to form complexes with biomolecules. This application could enhance the specificity and resolution of imaging techniques in medical diagnostics .
Table 2: Biological Applications of this compound
| Application Type | Description | Reference |
|---|---|---|
| Anticancer Agent | Induces cytotoxicity in cancer cells | |
| Biological Imaging | Potential use as a contrast agent |
Industrial Applications
Material Science:
In the industrial sector, this compound is employed in the synthesis of advanced materials, including conductive polymers and nanomaterials. These materials are crucial for developing electronic devices and sensors due to their unique electrical properties.
Table 3: Industrial Applications of this compound
| Application Type | Description | Reference |
|---|---|---|
| Conductive Polymers | Used in material synthesis | |
| Nanomaterials | Development for electronic applications |
Case Studies
Case Study 1: Anticancer Activity
A study focused on the synthesis of a ruthenocene-containing nucleoside analogue demonstrated its effectiveness against human pancreatic cancer cell lines (MIA-Pa-Ca-2). The compound exhibited a five-fold increase in cytotoxicity compared to its ferrocene counterpart, highlighting the importance of the metal atom's role in anticancer activity .
Case Study 2: Imaging Applications
Research exploring the use of this compound as a radiopharmaceutical showed promising results in targeting adrenal glands in mice. The study revealed that hormone regulation could modulate the localization of this compound, suggesting its potential for targeted imaging in medical applications .
作用機序
The mechanism of action of ruthenocene, acetyl- involves its interaction with molecular targets through coordination chemistry. The ruthenium center can form stable complexes with various ligands, allowing it to participate in electron transfer reactions and catalytic processes. The acetyl group can also influence the reactivity and stability of the compound by modifying the electronic properties of the cyclopentadienyl rings.
類似化合物との比較
Acetylruthenocene is unique compared to other metallocenes due to the presence of the acetyl group, which imparts distinct chemical properties. Similar compounds include:
Ferrocene: Consists of an iron ion sandwiched between two cyclopentadienyl rings. It is less reactive than ruthenocene, acetyl-.
Cobaltocene: Contains a cobalt ion and is known for its high reactivity and ability to undergo redox reactions.
Nickelocene: Features a nickel ion and is less stable compared to ruthenocene, acetyl-.
This compound stands out due to its stability and versatility in various chemical reactions and applications.
特性
CAS番号 |
1316-92-3 |
|---|---|
分子式 |
C12H12ORu |
分子量 |
273.3 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylideneethanolate;ruthenium(2+) |
InChI |
InChI=1S/C7H8O.C5H5.Ru/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-5,8H,1H3;1-5H;/q;-1;+2/p-1 |
InChIキー |
TXQXQGJNKHCSRU-UHFFFAOYSA-M |
SMILES |
CC(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Ru+2] |
正規SMILES |
CC(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Ru+2] |
同義語 |
acetylruthenocene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















